-Fluoro-5-nitrobenzonitrile can be synthesized through various methods, including:
-Fluoro-5-nitrobenzonitrile finds application in various scientific research areas, including:
2-Fluoro-5-nitrobenzonitrile is a fluorinated aromatic compound with the chemical formula C₇H₃FN₂O₂ and a molecular weight of 166.11 g/mol. It features three distinct functional groups: a fluorine atom, a nitro group, and a nitrile group, making it a versatile molecular scaffold for various chemical applications. The compound is characterized by its white to off-white powder appearance and has a melting point ranging from 76 to 80 °C . The presence of electron-withdrawing groups enhances its reactivity, facilitating the synthesis of diverse derivatives without the need for protective groups .
Research indicates that 2-fluoro-5-nitrobenzonitrile exhibits notable biological activities. Its derivatives have been explored for their potential as anti-tumor agents. For instance, compounds synthesized from this scaffold have shown antiproliferative effects against various cancer cell lines, suggesting its utility in cancer research and drug development .
Several synthesis methods have been developed for 2-fluoro-5-nitrobenzonitrile:
2-Fluoro-5-nitrobenzonitrile serves multiple applications across various fields:
Interaction studies involving 2-fluoro-5-nitrobenzonitrile focus on its binding affinities and interactions with biological targets. Research has shown that derivatives of this compound can inhibit specific enzymes or receptors, which is crucial for developing therapeutic agents. These studies often involve computational methods alongside experimental assays to elucidate the mechanisms of action .
Several compounds share structural similarities with 2-fluoro-5-nitrobenzonitrile, but each possesses unique characteristics:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
2,4-Difluoro-5-nitrobenzonitrile | 67152-20-9 | 0.81 | Contains two fluorine atoms, enhancing lipophilicity. |
5-Fluoro-2-nitrobenzonitrile | 3756467 | 0.78 | Different positional arrangement of functional groups. |
3-Cyano-4-fluoronitrobenzene | Not listed | 0.77 | Lacks the meta-nitro group, affecting reactivity. |
3-Nitro-4-fluorobenzonitrile | Not listed | 0.76 | Has a nitro group at a different position, altering properties. |
3-Fluoro-4-nitrophenylacetonitrile | Not listed | 0.75 | Combines ketone functionality with nitrile group. |
These compounds highlight the uniqueness of 2-fluoro-5-nitrobenzonitrile in terms of its specific functional group arrangement and potential applications in drug discovery and material science .
Irritant